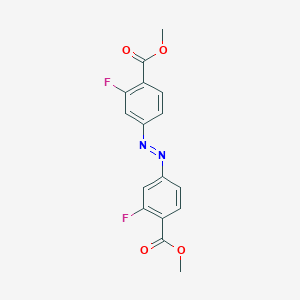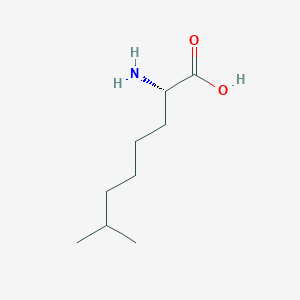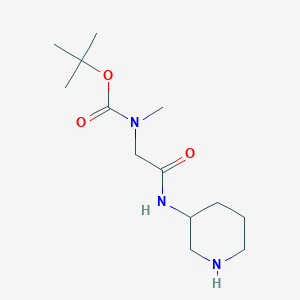
Dimethyl 4,4'-(diazene-1,2-diyl)bis(2-fluorobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is an organic compound characterized by the presence of a diazene (N=N) group flanked by two fluorobenzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) typically involves the diazotization of an appropriate aromatic amine followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the diazene linkage and the ester groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and esterification processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The fluorobenzoate moieties can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted fluorobenzoates.
Applications De Recherche Scientifique
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) involves its interaction with molecular targets through the diazene group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include electron transfer processes and the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4,4’-(diazene-1,2-diyl)dibenzoate
- 4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)
- (E)-4,4’-(Diazene-1,2-diyl)dibenzaldehyde
Uniqueness
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is unique due to the presence of fluorine atoms in the benzoate moieties, which can impart distinct electronic properties and reactivity compared to its non-fluorinated analogs. This fluorination can enhance the compound’s stability and its potential interactions with biological targets or materials.
Propriétés
Formule moléculaire |
C16H12F2N2O4 |
|---|---|
Poids moléculaire |
334.27 g/mol |
Nom IUPAC |
methyl 2-fluoro-4-[(3-fluoro-4-methoxycarbonylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H12F2N2O4/c1-23-15(21)11-5-3-9(7-13(11)17)19-20-10-4-6-12(14(18)8-10)16(22)24-2/h3-8H,1-2H3 |
Clé InChI |
HZUXYNMLSNDMSI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(=O)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)
![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)


![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)
![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)
![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)

